molecular formula C12H13Cl2N3 B6178922 1-{1H-naphtho[1,2-d]imidazol-2-yl}methanamine dihydrochloride CAS No. 1158278-01-3

1-{1H-naphtho[1,2-d]imidazol-2-yl}methanamine dihydrochloride

Cat. No.: B6178922
CAS No.: 1158278-01-3
M. Wt: 270.15 g/mol
InChI Key: APUQZSRLQVNCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1H-naphtho[1,2-d]imidazol-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C12H11N3·2HCl and a molecular weight of 270.16 g/mol. This compound is characterized by its unique structure, which includes a naphthoimidazole core and an amine group, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1H-naphtho[1,2-d]imidazol-2-yl}methanamine dihydrochloride typically involves the following steps:

  • Formation of Naphthoimidazole Core: The naphthoimidazole core can be synthesized through a condensation reaction between 1-naphthol and o-phenylenediamine under acidic conditions.

  • Introduction of Amine Group: The amine group is introduced by reacting the naphthoimidazole core with formaldehyde and ammonium chloride under reflux conditions.

  • Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine derivative with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce the nitro groups present in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the naphthoimidazole core.

  • Reduction Products: Reduced derivatives with altered electronic properties.

  • Substitution Products: Substituted naphthoimidazole derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

  • Biology: It serves as a probe in biological studies to investigate the interactions of naphthoimidazole derivatives with various biomolecules.

  • Medicine: The compound has shown potential in drug discovery, particularly in the development of new therapeutic agents targeting specific diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-{1H-naphtho[1,2-d]imidazol-2-yl}methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: This compound shares a similar imidazole core but has different substituents.

  • 1-(1H-Imidazol-2-yl)methanamine dihydrochloride: Another related compound with a simpler imidazole structure.

Uniqueness: 1-{1H-naphtho[1,2-d]imidazol-2-yl}methanamine dihydrochloride is unique due to its naphthoimidazole core, which provides distinct chemical and biological properties compared to simpler imidazole derivatives

Properties

CAS No.

1158278-01-3

Molecular Formula

C12H13Cl2N3

Molecular Weight

270.15 g/mol

IUPAC Name

3H-benzo[e]benzimidazol-2-ylmethanamine;dihydrochloride

InChI

InChI=1S/C12H11N3.2ClH/c13-7-11-14-10-6-5-8-3-1-2-4-9(8)12(10)15-11;;/h1-6H,7,13H2,(H,14,15);2*1H

InChI Key

APUQZSRLQVNCQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CN.Cl.Cl

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.